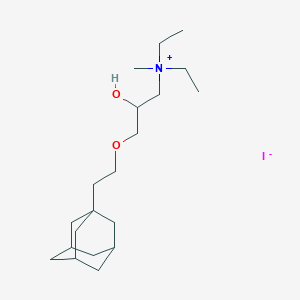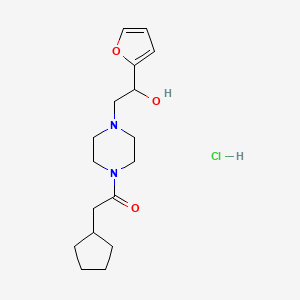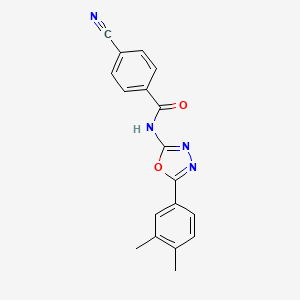
3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure that imparts unique physical and chemical properties to its derivatives. Adamantane derivatives have been extensively studied due to their potential medicinal applications. The compound features an adamantane moiety linked to an ethoxy group, which is further connected to a hydroxy-N-methylpropan-1-aminium group, suggesting potential biological activity.
Synthesis Analysis
The synthesis of adamantane derivatives typically involves multi-step reactions with good overall yields. For instance, the synthesis of a related β-amino acid derivative was achieved in three steps, starting with the preparation of ethyl adamant-2-ylidenecyanoacetate, followed by catalytic hydrogenation and ester hydrolysis to yield the final amino acid . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Adamantane derivatives often exhibit interesting molecular structures that can be characterized by various spectroscopic methods. For example, the molecular structure and vibrational spectra of a triazole-thione adamantane derivative were investigated using DFT/B3LYP calculations, which were compared with experimental FT-IR and FT-Raman data . Such studies provide insights into the electronic properties and molecular geometry, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The reactivity of adamantane derivatives can be influenced by their molecular structure. The electronic properties, such as Frontier orbitals and band gap energies, can be calculated to predict the molecule's reactivity . Additionally, NBO analysis can be used to study the stability of the molecule arising from charge delocalization, which is indicative of the types of chemical reactions the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be quite diverse. The molecular electrostatic potential, dipole moment, polarizability, and hyperpolarizability are important properties that can be calculated to gain a better understanding of the compound's behavior in different environments . For example, a high first hyperpolarizability suggests potential for nonlinear optical applications . The crystal structure of related compounds often features hydrogen bonding and C-H⋯π interactions, which can affect the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Overview of Adamantane-based Compounds
Adamantane-based compounds, such as 3-(2-((3r,5r,7r)-adamantan-1-yl)ethoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide, have garnered attention in scientific research due to their unique structural properties. These compounds exhibit potential across a variety of applications, including the development of pharmaceuticals, materials science, and environmental remediation.
Applications in Pharmaceuticals
Research into adamantane-based scaffolds, including compounds related to the one , highlights their significance in developing treatments for neurodegenerative diseases. For instance, adamantane derivatives such as amantadine and memantine are currently utilized for treating conditions like Alzheimer's and Parkinson's diseases. Their pharmacological profiles suggest that modifications to the adamantane core, as seen in various synthetic derivatives, could enhance efficacy against these diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Role in Chemical Synthesis
The synthesis and chemical properties of adamantylated nucleic bases and related compounds reveal the versatility of adamantane derivatives in chemical synthesis. These substances have been explored for creating highly effective and selective drugs, showcasing the role of adamantane structures in enhancing the activity and specificity of pharmaceutical agents (Shokova & Kovalev, 2013).
Environmental Applications
In environmental sciences, adamantane derivatives are studied for their potential as adsorbents for heavy metal ions. This research is driven by the need for more effective and environmentally friendly methods of removing pollutants from water sources. The structural properties of adamantane-based compounds, such as their ability to form stable chelates with metal ions, make them promising candidates for this application (Ahmad, Manzoor, & Ikram, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-[2-(1-adamantyl)ethoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38NO2.HI/c1-4-21(3,5-2)14-19(22)15-23-7-6-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,4-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUICPZCCADNG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)
![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)
![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)
![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)
